ZMC3

説明

特性

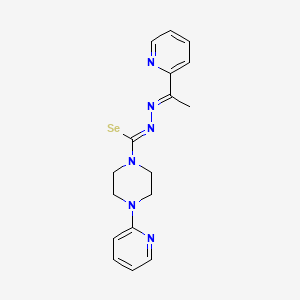

CAS番号 |

79514-41-3 |

|---|---|

分子式 |

C17H19N6Se |

分子量 |

386.3 g/mol |

InChI |

InChI=1S/C17H19N6Se/c1-14(15-6-2-4-8-18-15)20-21-17(24)23-12-10-22(11-13-23)16-7-3-5-9-19-16/h2-9H,10-13H2,1H3/b20-14+,21-17- |

InChIキー |

XHOWLJGNFHYYAE-RRIKXJNJSA-N |

異性体SMILES |

C/C(=N\N=C(\N1CCN(CC1)C2=CC=CC=N2)/[Se])/C3=CC=CC=N3 |

正規SMILES |

CC(=NN=C(N1CCN(CC1)C2=CC=CC=N2)[Se])C3=CC=CC=N3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NSC328784; NSC-328784; NSC 328784; ZMC-3; ZMC 3; ZMC3 |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of ZMC3: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of ZMC3, a promising zinc metallochaperone with potential applications in cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.

Core Compound Identification

Based on the available scientific literature, the likely chemical name for a related and well-characterized compound, ZMC1 (NSC319726), is 1-Azetidinecarbothioic acid [1-(2-pyridinyl)ethylidene]hydrazide .[1] Given that ZMC1, ZMC2 (NSC319725), and this compound (NSC328784) are presented as a series of related compounds, it is highly probable that this compound possesses a similar thiosemicarbazone scaffold with modifications to the azetidine (B1206935) and/or pyridinyl moieties.

Physicochemical Properties

The physicochemical properties of this compound have not been extensively published. However, based on the properties of the related compound ZMC1 (NSC319726), the following can be inferred:

| Property | Value (for ZMC1) |

| Molecular Weight | 234.32 g/mol |

| Molecular Formula | C₁₁H₁₄N₄S |

| CAS Number | 71555-25-4 |

| Appearance | Crystalline solid |

Table 1: Physicochemical Properties of ZMC1 (NSC319726), a close analog of this compound.

Mechanism of Action: A Zinc Metallochaperone for Mutant p53 Reactivation

This compound functions as a zinc metallochaperone, a molecule that binds and transports zinc ions to specific protein targets. In the context of cancer biology, this compound has been shown to reactivate certain mutant forms of the tumor suppressor protein p53.

The p53 protein plays a critical role in preventing cancer formation, and its mutation is a common event in human cancers. Some of these mutations lead to a conformational change in the p53 protein, rendering it inactive. This compound is believed to exert its therapeutic effect by chelating zinc and delivering it to these conformationally unstable p53 mutants. The binding of zinc helps to restore the wild-type conformation and, consequently, the tumor-suppressing function of the p53 protein.

Experimental Protocols

Synthesis of Thiosemicarbazones (General Protocol)

The synthesis of thiosemicarbazones, the class of compounds to which this compound belongs, generally involves the condensation reaction between a thiosemicarbazide (B42300) and an appropriate aldehyde or ketone.

Materials:

-

Thiosemicarbazide

-

Substituted aldehyde or ketone

-

Ethanol or other suitable solvent

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve the thiosemicarbazide in the solvent.

-

Add the aldehyde or ketone to the solution.

-

Add a catalytic amount of acid.

-

Reflux the reaction mixture for a specified period.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow for precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent.

-

Recrystallize the product from a suitable solvent to obtain the pure thiosemicarbazone.

Conclusion

This compound represents a promising class of anti-cancer compounds that function through a novel mechanism of reactivating mutant p53. While the precise chemical structure of this compound (NSC328784) requires further elucidation, its characterization as a thiosemicarbazone and its close relationship to ZMC1 (NSC319726) provide a strong foundation for future research and development. The methodologies and pathways described in this guide offer a framework for scientists to explore the therapeutic potential of this compound and related compounds. Further investigation into the specific synthesis and structure-activity relationships of this compound is warranted to fully unlock its clinical utility.

References

ZMC3: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMC3 is a selenosemicarbazone compound that has emerged as a promising agent in cancer therapeutics. It belongs to a class of molecules known as zinc metallochaperones, which are designed to restore the function of mutated and inactivated tumor suppressor proteins, most notably p53. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cellular models, focusing on its role as a zinc ionophore, its impact on p53 signaling, and the downstream consequences of cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism of Action: Zinc Ionophore and p53 Reactivation

The primary mechanism of action of this compound revolves around its ability to function as a zinc ionophore. Many cancer-associated mutations in the p53 tumor suppressor protein occur in its DNA-binding domain, often disrupting the coordination of a critical zinc ion, leading to protein misfolding and inactivation. This compound addresses this deficiency by binding to extracellular zinc, transporting it across the cell membrane, and increasing the intracellular concentration of free zinc ions.[1][2]

This elevation in intracellular zinc facilitates the re-metallation of zinc-deficient mutant p53, promoting its refolding into a wild-type-like conformation.[3][4] This conformational change restores the DNA-binding and transcriptional activity of p53, leading to the activation of its downstream target genes.[3][5]

A critical aspect of the ZMC-mediated mechanism is the generation of reactive oxygen species (ROS). This increase in ROS acts as an upstream signal, contributing to the stress response that activates p53, including post-translational modifications like phosphorylation and acetylation, which are crucial for its full transcriptional activity.[5][6]

Signaling Pathway of this compound-Mediated p53 Reactivation

The following diagram illustrates the signaling cascade initiated by this compound, leading to the reactivation of mutant p53 and subsequent cellular responses.

Caption: this compound-mediated p53 reactivation pathway.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of thiosemicarbazones, including this compound and its analogs, is typically quantified by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various cancer cell lines. This table summarizes representative data for thiosemicarbazone compounds.

| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| 5n (Thiosemicarbazone) | MGC-803 | Gastric Cancer | 0.93 | [7] |

| 3-AP (Thiosemicarbazone) | MGC-803 | Gastric Cancer | ~9.3 | [7] |

| AfHER2-vcMMAE | SK-BR-3 | Breast Cancer | 5 nM | [8] |

| AfHER2-vcMMAE | BT474 | Breast Cancer | 0.6 nM | [8] |

| AfHER2-lFGF2-vcMMAE | MDA-MB-453 | Breast Cancer | 0.4 nM | [8] |

| AfHER2-lFGF2-vcMMAE | JIMT-1 | Breast Cancer | 0.1 nM | [8] |

Key Experimental Protocols

Cell Growth Inhibition Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[7][9]

Western Blot for p21 and p53

This protocol is used to detect the expression levels of p21 and p53 proteins following this compound treatment.

Workflow Diagram:

Caption: Standard workflow for Western blot analysis.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto a 12% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against p21 (e.g., 1:1000 dilution) or p53 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12]

Immunofluorescence for p53 Conformation

This protocol allows for the visualization of the conformational change of mutant p53 to a wild-type-like state using conformation-specific antibodies.

Workflow Diagram:

Caption: Workflow for immunofluorescence staining.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound for the desired duration.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with conformation-specific p53 antibodies, such as PAB1620 (recognizes wild-type conformation) and PAB240 (recognizes mutant conformation), overnight at 4°C.[1][5]

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBST and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. A shift from PAB240 to PAB1620 staining indicates a conformational change to a wild-type-like p53.[13][14][15][16]

Downstream Effects: Cell Cycle Arrest and Apoptosis

The reactivation of p53 by this compound leads to two major downstream cellular outcomes: cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Transcriptional activation of the cyclin-dependent kinase inhibitor p21 by the reactivated p53 leads to the inhibition of cyclin-CDK complexes, primarily at the G1/S and G2/M checkpoints of the cell cycle.[5][9][17] This arrest prevents the proliferation of cancer cells.

-

Apoptosis: Reactivated p53 also induces the expression of pro-apoptotic genes, such as PUMA and Noxa.[3] This triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

This compound represents a novel therapeutic strategy for cancers harboring mutant p53. Its ability to act as a zinc ionophore, restore wild-type conformation and function to mutant p53, and subsequently induce cell cycle arrest and apoptosis provides a strong rationale for its continued investigation and development. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the intricate mechanisms of this compound and other zinc metallochaperones in cellular models.

References

- 1. Synthetic Metallochaperone ZMC1 Rescues Mutant p53 Conformation by Transporting Zinc into Cells as an Ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic metallochaperone ZMC1 rescues mutant p53 conformation by transporting zinc into cells as an ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc shapes the folding landscape of p53 and establishes a pathway for reactivating structurally diverse cancer mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiosemicarbazone-based selective proliferation inactivators inhibit gastric cancer cell growth, invasion, and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. ptglab.com [ptglab.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. biotium.com [biotium.com]

- 17. benchchem.com [benchchem.com]

The Zinc Metallochaperone ZMC3: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Mutant p53 Reactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is the most frequently mutated gene in human cancers, with a majority of these being missense mutations that lead to a conformationally unstable and inactive protein. A promising therapeutic strategy is the reactivation of these mutant p53 proteins. This technical guide details the discovery and preclinical development of ZMC3 (NSC328784), a thiosemicarbazone-based zinc metallochaperone. This compound has been identified as a potent reactivator of zinc-deficient p53 mutants, such as p53-R175H. This document provides a comprehensive overview of its discovery through the National Cancer Institute (NCI)-60 screen, a plausible synthesis protocol, its dual mechanism of action involving zinc chelation and delivery, and detailed experimental protocols for its evaluation. Quantitative data are summarized, and key cellular pathways and experimental workflows are visualized to provide a thorough resource for researchers in the field of cancer drug development.

Discovery and Background

This compound, also known by its National Cancer Institute identifier NSC328784, was identified through the NCI-60 screen as a member of the thiosemicarbazone (TSC) class of metal ion chelators.[1] This screen, which assesses the anti-cancer activity of compounds against 60 human tumor cell lines, highlighted a group of TSCs, including ZMC1 (NSC319726), ZMC2 (NSC319725), and this compound, for their potential to reactivate mutant p53.[1] The p53 protein requires a zinc ion for its proper folding and DNA-binding activity.[2] Mutations in the DNA-binding domain, such as the common R175H mutation, can impair zinc binding, leading to protein misfolding and loss of tumor-suppressive function.[2] ZMC compounds were found to function as zinc metallochaperones, molecules that can bind and transport zinc ions to restore the native conformation and function of these zinc-deficient p53 mutants.[2]

Synthesis of this compound (NSC328784)

Plausible Synthesis Protocol:

-

Step 1: Synthesis of 4,4-dimethylthiosemicarbazide: This precursor can be synthesized by reacting hydrazine (B178648) hydrate (B1144303) with an appropriate isothiocyanate or by other established methods for thiosemicarbazide (B42300) synthesis.

-

Step 2: Condensation Reaction: An equimolar amount of 2-acetylpyridine (B122185) and 4,4-dimethylthiosemicarbazide are dissolved in an alcoholic solvent, such as ethanol (B145695). A catalytic amount of an acid, like acetic acid, is added to the mixture.

-

Step 3: Reaction and Purification: The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound compound.

Mechanism of Action

This compound reactivates mutant p53 through a dual mechanism of action:

-

Zinc Metallochaperone Activity: this compound has an optimal affinity for zinc, allowing it to bind zinc ions and act as an ionophore, transporting them across the cell membrane.[4] Inside the cell, it donates the zinc to zinc-deficient p53 mutants. This restoration of zinc binding allows the mutant p53 protein to refold into its wild-type conformation.[2][4]

-

Generation of Reactive Oxygen Species (ROS): Like other thiosemicarbazones, this compound can chelate redox-active metals, leading to the generation of reactive oxygen species (ROS).[5] This increase in intracellular ROS can activate stress-response pathways, which in turn post-translationally modify the refolded p53, leading to its activation as a transcription factor.[2][5]

This dual action of conformational correction and subsequent activation leads to the restoration of p53's ability to induce apoptosis in cancer cells.

Quantitative Data

While a comprehensive, publicly available table of GI50 values for this compound (NSC328784) across the full NCI-60 panel is not readily compiled, the data can be accessed and analyzed through the NCI's Developmental Therapeutics Program (DTP) data portal.[6][7][8][9] Studies have shown that this compound, similar to ZMC1 and ZMC2, exhibits enhanced sensitivity in cell lines harboring the p53-R175H mutation compared to p53 null or wild-type cell lines.[4]

Table 1: Physicochemical and Pharmacokinetic Properties of Thiosemicarbazones (General)

| Parameter | Description | Typical Values/Properties |

| Lipophilicity (LogP) | Influences membrane permeability and oral absorption. | Varies with substitution, generally moderate. |

| IC50 Values | Concentration for 50% inhibition of cell growth. | Can be in the low micromolar to nanomolar range depending on the cell line and compound.[10][11] |

| In vivo half-life | Duration of action in the body. | Generally short for many thiosemicarbazones.[12] |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes.[10] | Can be extensive. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's activity. Below are protocols for key experiments.

Synthesis of this compound (Plausible Method)

Materials:

-

2-Acetylpyridine

-

4,4-Dimethylthiosemicarbazide

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve 2-acetylpyridine (1 equivalent) in absolute ethanol.

-

Add a solution of 4,4-dimethylthiosemicarbazide (1 equivalent) in absolute ethanol to the flask.

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature, then place it on ice to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.

Western Blot Analysis for p53 and p21

Objective: To determine the effect of this compound on the protein levels of mutant p53 and its downstream target, p21.

Materials:

-

p53 mutant cancer cell line (e.g., TOV-112D, which harbors p53-R175H)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53 (mutant specific or pan), anti-p21, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify protein concentration using the BCA assay.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

Immunofluorescence for p53 Conformation

Objective: To visualize the conformational change of mutant p53 to a wild-type-like state using conformation-specific antibodies.

Materials:

-

p53 mutant cancer cell line

-

This compound

-

Coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: PAb240 (recognizes mutant p53 conformation)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Seed cells on coverslips in a 24-well plate.

-

Treat cells with this compound for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with the PAb240 primary antibody. A decrease in signal indicates a shift away from the mutant conformation.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

This compound is a promising small molecule from the thiosemicarbazone class that has demonstrated the ability to reactivate mutant p53 through a novel zinc metallochaperone mechanism. Its discovery via the NCI-60 screen and subsequent characterization have provided a strong rationale for its further development as a targeted anti-cancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate this compound and similar compounds. Future work should focus on obtaining more detailed pharmacokinetic and in vivo efficacy data to support its potential translation to the clinic for the treatment of cancers harboring zinc-deficient p53 mutations.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Combinatorial therapy of Zinc metallochaperones with mutant p53 reactivation and diminished copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 7. CellMiner - Dataset Metadata | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 8. DTP Bulk Data for Download - NCI [dctd.cancer.gov]

- 9. Data - NCI [dctd.cancer.gov]

- 10. Synthesis, structural, cytotoxic and pharmacokinetic evaluation of some thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to ZMC3: A Promising Metallochaperone for Mutant p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZMC3, also identified as NSC328784, is a novel thiosemicarbazone compound that has emerged as a significant subject of research in oncology. It functions as a zinc metallochaperone, a class of molecules that can modulate intracellular zinc levels. The primary therapeutic potential of this compound lies in its ability to reactivate certain missense-mutated forms of the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an elucidation of its mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Physical and Chemical Properties

While a comprehensive official datasheet for this compound (NSC328784) is not publicly available, the following table summarizes the key known quantitative properties. Further characterization is ongoing in various research settings.

| Property | Value | Source |

| Compound Name | This compound | [1][2] |

| NSC Identifier | NSC328784 | [1] |

| Compound Class | Thiosemicarbazone | [1][3] |

| Zinc Dissociation Constant (KZn) | 81 nM | [3] |

Mechanism of Action: Reactivation of Mutant p53

This compound exerts its anti-cancer effects through a unique dual mechanism that leads to the reactivation of zinc-deficient mutant p53, such as the common R175H mutation.[1][2]

-

Zinc Ionophore Activity : this compound acts as a zinc ionophore, binding to extracellular zinc and transporting it across the cell membrane. This influx increases the intracellular concentration of bioavailable zinc.[4]

-

Conformational Correction of Mutant p53 : The elevated intracellular zinc levels facilitate the proper refolding of zinc-deficient mutant p53 proteins into a wild-type-like conformation.[2][5]

-

Induction of Reactive Oxygen Species (ROS) : this compound also induces the production of reactive oxygen species (ROS) within the cell.[6][7]

-

Activation of Refolded p53 : The generated ROS act as secondary messengers, leading to the activation of the now correctly folded p53 protein. This activation can involve post-translational modifications.[6][8]

-

Restoration of Tumor Suppressor Function : Activated, wild-type-like p53 can then induce downstream target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.[2][9]

Signaling Pathway Diagram

Caption: this compound-mediated reactivation of mutant p53 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound (NSC328784)

While a specific protocol for NSC328784 is not publicly detailed, a general method for the synthesis of thiosemicarbazone derivatives can be adapted. This typically involves a condensation reaction between a suitable thiosemicarbazide (B42300) and a corresponding aldehyde or ketone.

General Protocol for Thiosemicarbazone Synthesis: [1][10][11][12]

-

Reaction Setup : Dissolve equimolar amounts of the chosen thiosemicarbazide and the corresponding aldehyde/ketone in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.

-

Catalyst : A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.

-

Reaction Conditions : The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

-

Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification : Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and purified by recrystallization.

-

Characterization : The structure and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Experimental Workflow for this compound Synthesis

Caption: General experimental workflow for the synthesis of thiosemicarbazones.

Immunofluorescent Staining for p53 Conformation

This protocol is used to visualize the conformational change of mutant p53 to a wild-type-like state within cells following treatment with this compound.[4][5]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)

-

Primary antibodies: PAB1620 (recognizes wild-type p53 conformation) and PAB240 (recognizes mutant/unfolded p53 conformation)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment : Seed cells harboring a zinc-deficient p53 mutant (e.g., TOV112D with p53-R175H) on coverslips and treat with this compound at the desired concentration and duration.

-

Fixation : Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization : Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking : Wash the cells with PBS and block with blocking buffer for 30 minutes.

-

Primary Antibody Incubation : Incubate the cells with the primary antibody (PAB1620 or PAB240) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation : Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Counterstaining : Wash the cells with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging : Wash the cells with PBS, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.

Cell Viability/Growth Inhibition Assay

This assay is performed to determine the cytotoxic effects of this compound on cancer cell lines.[13][14][15][16]

Materials:

-

Cancer cell lines (e.g., those with mutant p53 and wild-type or null p53 as controls)

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Plate reader

Procedure:

-

Cell Seeding : Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Addition of Viability Reagent : Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition : Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 (half-maximal effective concentration) value for this compound in each cell line.

Conclusion

This compound is a promising therapeutic candidate that targets a fundamental vulnerability in many cancers – the presence of a druggable, mutated p53. Its mechanism as a zinc metallochaperone that restores wild-type function to mutant p53 through a dual action of conformational correction and ROS-mediated activation is a novel and compelling strategy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other molecules in its class. Further research is warranted to fully elucidate its physical and chemical properties and to optimize its therapeutic application.

References

- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc Metallochaperones as Mutant p53 Reactivators: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial therapy of Zinc metallochaperones with mutant p53 reactivation and diminished copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Metallochaperone ZMC1 Rescues Mutant p53 Conformation by Transporting Zinc into Cells as an Ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc shapes the folding landscape of p53 and establishes a pathway for reactivating structurally diverse cancer mutants | eLife [elifesciences.org]

- 6. ROS and p53: versatile partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reactive Oxygen Species Induced p53 Activation: DNA Damage, Redox Signaling, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nano-ntp.com [nano-ntp.com]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. mdpi.com [mdpi.com]

- 13. Cell viability assays | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Biological Activity and Molecular Targets of ZMC3

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZMC3 (NSC328784) is a novel thiosemicarbazone that functions as a zinc metallochaperone with potent anti-cancer activity. Its primary mechanism of action involves the reactivation of the tumor suppressor protein p53, specifically targeting zinc-deficient p53 mutants such as p53-R175H. By restoring the proper folding and function of mutant p53, this compound initiates a downstream signaling cascade that leads to cell cycle arrest and apoptosis in cancer cells harboring these mutations. Furthermore, this compound has been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to its cytotoxic effects. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and detailed protocols for key experimental assays.

Core Biological Activity: Reactivation of Mutant p53

This compound's principal biological function is the restoration of wild-type (WT) structure and function to conformationally unstable, zinc-deficient p53 mutants. The p53-R175H mutation, one of the most common mutations in human cancers, results in a p53 protein with a compromised ability to bind zinc, leading to its misfolding and inactivation. This compound acts as a zinc ionophore, transporting extracellular zinc into the cell and increasing the intracellular zinc concentration. This elevated zinc level facilitates the refolding of mutant p53 into a WT-like conformation.[1]

This conformational change can be experimentally verified using conformation-specific antibodies. The PAb1620 antibody specifically recognizes the correctly folded, wild-type conformation of p53, while the PAb240 antibody is specific for the unfolded, mutant conformation.[2][3][4][5] Treatment of cancer cells expressing p53-R175H with this compound leads to a decrease in PAb240 reactivity and a concurrent increase in PAb1620 reactivity, indicating a restoration of the wild-type p53 structure.[1]

Molecular Targets

The primary molecular target of this compound is the zinc-deficient mutant p53 protein. By binding to zinc with a specific affinity, this compound effectively delivers this essential cofactor to the mutant p53, enabling its proper folding and subsequent activation.

Once reactivated, p53 acts as a transcription factor, upregulating the expression of its target genes. Key among these are:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest at the G1 and G2 phases.

-

PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that is a member of the Bcl-2 family and is critical for initiating the intrinsic apoptotic pathway.

The induction of these and other p53 target genes ultimately leads to the selective growth inhibition and apoptosis of cancer cells harboring the targetable p53 mutation.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell Line(s) | Assay | Reference |

| Zinc Binding Affinity (KZn) | 81 nM | N/A | N/A | [6](7) |

| EC50 (p53-R175H) | < 1 µM | TOV112D, SKBR3 | Cell Growth Inhibition | [2](8) |

| EC50 (p53-null/WT) | > 10 µM | SKOV3, IGROV1 | Cell Growth Inhibition | [2](8) |

Signaling Pathways

This compound triggers a signaling cascade that culminates in apoptosis. The key events in this pathway are illustrated in the diagram below.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Growth Inhibition Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

Workflow:

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., TOV112D, SKBR3, SKOV3) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[9][10][11][12][13][14][15]

-

Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.[9][11][12]

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Immunofluorescence Staining for p53 Conformation

This protocol allows for the visualization of the conformational change of mutant p53 to a wild-type-like state upon this compound treatment.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., TOV112D) on glass coverslips. Treat the cells with this compound (e.g., 1 µM) for 6 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the wild-type (PAb1620) and mutant (PAb240) conformations of p53 overnight at 4°C.[2][3][4][5][16]

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the fluorescence using a confocal or fluorescence microscope.

Quantitative Reverse-Transcription PCR (qRT-PCR) for p21 and PUMA

This method quantifies the mRNA expression levels of the p53 target genes p21 and PUMA following this compound treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., TOV112D, SKOV3) with this compound (e.g., 1 µM) for 6 hours. Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for p21, PUMA, and a housekeeping gene (e.g., β-actin) for normalization.

-

Human p21 Primers:

-

Forward: 5'-GGCAGACCAGCATGACAGATT-3'

-

Reverse: 5'-GCGGATTAGGGCTTCCTCTT-3'

-

-

Human PUMA Primers:

-

Forward: 5'-GACGACCTCAACGCACAGTA-3'

-

Reverse: 5'-AGGAGTCCCATGATGAGATTGT-3'

-

-

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with this compound using the fluorescent probe CM-H2DCFDA.

Methodology:

-

Cell Plating and Staining: Plate cells in a 96-well black, clear-bottom plate. Load the cells with 5-10 µM CM-H2DCFDA in serum-free medium for 30-60 minutes at 37°C.[1][6][9][17]

-

Washing and Treatment: Wash the cells with PBS to remove excess probe. Add fresh medium containing this compound at the desired concentrations.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm using a fluorescence plate reader.[18] Monitor the fluorescence over time.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express the results as a fold change in ROS levels compared to the vehicle-treated control.

Zinc Ionophore Activity Assay (FluoZin-3)

This assay demonstrates the ability of this compound to transport zinc across the cell membrane.

Methodology:

-

Cell Loading: Load cells with the zinc-sensitive fluorescent indicator FluoZin-3 AM (acetoxymethyl ester) according to the manufacturer's instructions.[19]

-

Baseline Measurement: Measure the baseline fluorescence of the cells in a zinc-free buffer.

-

Treatment: Add this compound to the cells, followed by the addition of a zinc source (e.g., ZnCl2).

-

Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an influx of zinc into the cells.[20][21][22][23][24]

-

Controls: Include controls with this compound alone, zinc alone, and a known zinc ionophore (e.g., pyrithione) to validate the assay.

Conclusion

This compound represents a promising therapeutic agent for cancers harboring specific p53 mutations. Its ability to function as a zinc metallochaperone and reactivate the tumor-suppressive functions of mutant p53, coupled with its induction of ROS, provides a multi-faceted approach to cancer cell killing. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological activities and therapeutic potential of this compound and other zinc metallochaperones. Further research into the downstream signaling events and the in vivo efficacy and safety of this compound is warranted to advance its clinical development.

References

- 1. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activating mutations in p53 produce a common conformational effect. A monoclonal antibody specific for the mutant form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diademdx.com [diademdx.com]

- 5. Restoring p53 active conformation by zinc increases the response of mutant p53 tumor cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combinatorial therapy of Zinc metallochaperones with mutant p53 reactivation and diminished copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiosemicarbazones Functioning as Zinc Metallochaperones to Reactivate Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 12. promega.com [promega.com]

- 13. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.ca]

- 14. promegaconnections.com [promegaconnections.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of ZMC3: A Zinc Metallochaperone for Mutant p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of ZMC3 (NSC328784), a thiosemicarbazone identified as a potent zinc metallochaperone for the reactivation of mutant tumor suppressor protein p53. The data and experimental protocols summarized herein are derived from foundational studies on this compound, offering a detailed look into its mechanism of action and potential as a therapeutic agent in oncology.

Introduction

The tumor suppressor protein p53 is frequently mutated in human cancers, with many mutations leading to a zinc-deficient, misfolded, and inactive protein. This compound is a small molecule that has been shown to function as a zinc metallochaperone, delivering zinc to zinc-deficient p53 mutants and restoring their wild-type conformation and tumor-suppressive functions.[1][2][3] This document outlines the key in vitro experiments that have characterized the biochemical and cellular activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound and related compounds.

Table 1: Zinc Binding Affinity of Thiosemicarbazones (TSCs)

| Compound | Alias | Apparent Kd for Zn2+ (nM) |

| ZMC2 | NSC319725 | 27.4 ± 16.2 |

| This compound | NSC328784 | 81.0 ± 34.2 |

| 3-AP | Triapine | >1000 |

Data from competition assays with the fluorescent zinc sensor RZ-3.[1]

Table 2: Efficacy of this compound in Restoring Zinc to Mutant p53 DNA Binding Domain (DBD)

| p53 DBD Genotype | Treatment | Zn2+ Content per DBD (molar ratio) |

| WT | Apo | ~0 |

| WT | + ZnCl2 | ~1.0 |

| R175H | Apo | ~0 |

| R175H | + ZnCl2 | ~0.2 |

| R175H | + This compound /ZnCl2 | ~0.8 |

Results from a PAR (4-(2-pyridylazo)resorcinol) assay to measure zinc content.[1]

Table 3: Cell Growth-Inhibition Activity of this compound (EC50 Values)

| Cell Line | p53 Status | EC50 of this compound (µM) |

| TOV112D | R175H Mutant | ~0.1 |

| SKBR3 | R175H Mutant | ~0.1 |

| H1299 | p53 Null | >1.0 |

| MCF7 | Wild-Type | >1.0 |

EC50 values determined from cell growth-inhibition assays. Enhanced sensitivity is observed in p53-R175H mutant cell lines.[1]

Signaling Pathway of this compound-Mediated p53 Reactivation

This compound acts as a zinc ionophore and metallochaperone to restore the function of mutant p53. The proposed signaling cascade is initiated by this compound facilitating the influx of zinc into the cell and subsequently delivering it to the zinc-deficient mutant p53 protein. This remetallation induces a conformational change in p53 from a mutant to a wild-type-like state. The reactivated p53 can then bind to its target DNA sequences and induce the transcription of downstream genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound-mediated reactivation of mutant p53 signaling pathway.

Key Experimental Protocols

Detailed methodologies for the pivotal in vitro assays used to characterize this compound are provided below.

This assay measures the affinity of this compound for zinc by competing with a fluorescent zinc sensor.

-

Materials: this compound, fluorescent zinc sensor (e.g., RhodZin-3 or RZ-3), ZnCl2, buffer solution.

-

Protocol:

-

A solution containing a fixed concentration of RZ-3 (e.g., 100 nM) and ZnCl2 (e.g., 50 nM) is prepared.

-

Increasing concentrations of this compound are titrated into the solution.

-

The fluorescence of RZ-3 is monitored. As this compound binds to Zn2+, it displaces it from RZ-3, causing a change in fluorescence.

-

The apparent dissociation constant (Kd) is calculated by fitting the fluorescence data to a competition binding equation.[1]

-

This assay assesses the ability of this compound to restore zinc to the apo-DBD of mutant p53.

-

Materials: Purified apo-DBD of p53-R175H and wild-type p53, this compound, ZnCl2, 4-(2-pyridylazo)resorcinol (B72590) (PAR) indicator.

-

Protocol:

-

The apo-DBDs (e.g., ~20 µM) are prepared by removing any bound metal ions.

-

Apo-DBDs are incubated with a pre-mixed solution of this compound (e.g., 180 µM) and ZnCl2 (e.g., 60 µM).

-

After incubation, the PAR assay is used to measure the amount of zinc bound to the DBD. PAR forms a colored complex with zinc, and the absorbance is measured.

-

The zinc content is quantified and compared between different conditions.[1]

-

This cell-based assay visualizes the conformational change of mutant p53 upon treatment with this compound.

-

Materials: p53R175H-expressing cells (e.g., TOV112D, SKBR3), this compound, conformation-specific p53 antibodies (PAB1620 for wild-type, PAB240 for mutant), fluorescently labeled secondary antibodies, microscopy equipment.

-

Protocol:

-

Cells are seeded on coverslips and treated with this compound or a vehicle control.

-

After treatment, cells are fixed, permeabilized, and stained with primary antibodies (PAB1620 and PAB240).

-

Fluorescently labeled secondary antibodies are used for detection.

-

The fluorescence signal for each conformation-specific antibody is observed via microscopy. A successful reactivation is indicated by an increase in PAB1620 signal and a decrease in PAB240 signal.[1]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the p53-reactivating potential of a compound like this compound.

Caption: In vitro workflow for evaluating this compound's p53 reactivation.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ZMC3 (NSC328784)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZMC3 (NSC328784) is a novel thiosemicarbazone currently under investigation as a zinc metallochaperone for the reactivation of mutant p53, a critical tumor suppressor protein frequently inactivated in human cancers. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and similar compounds as potential cancer therapeutics.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and preventing tumor formation. In over half of all human cancers, the TP53 gene is mutated, leading to a dysfunctional protein that is unable to perform its protective functions. A significant portion of these mutations are missense mutations that result in a conformationally unstable p53 protein with a reduced affinity for zinc, an essential cofactor for its DNA-binding and tumor-suppressive activities.

This compound has emerged as a promising agent that can restore the wild-type conformation and function of certain p53 mutants. It belongs to a class of compounds known as zinc metallochaperones, which act by increasing intracellular zinc levels and facilitating its binding to zinc-deficient p53 mutants. This guide will delve into the preclinical data available for this compound, outlining its pharmacokinetic profile and detailing its pharmacodynamic effects on a cellular and molecular level.

Pharmacokinetics

Preclinical studies on zinc metallochaperones, including compounds structurally related to this compound, have provided initial insights into their pharmacokinetic properties. While specific quantitative data for this compound is limited in publicly available literature, the general class of thiosemicarbazones is known for rapid metabolism and clearance.

Key Pharmacokinetic Parameters (General for ZMCs):

| Parameter | Observation | Significance |

| Half-life (t½) | Short, reported to be less than 30 minutes in vivo for related compounds. | A short half-life can minimize potential toxicities associated with metal ion accumulation. |

| Absorption | Dependent on formulation and route of administration. | Oral bioavailability can be a challenge for this class of compounds. |

| Distribution | Rapid and wide distribution to tissues. | Effective tumor penetration is a key consideration for efficacy. |

| Metabolism | Expected to undergo Phase I metabolism, including oxidation and reduction reactions. Common metabolic pathways for thiosemicarbazones include dehydrogenation, hydroxylation, and oxidative desulfuration. | The specific metabolites of this compound and their activity are yet to be fully characterized. |

| Excretion | Primarily through renal and/or hepatic routes. | Clearance rates will influence dosing schedules. |

Experimental Protocol: Murine Pharmacokinetic Study

A typical experimental design to determine the pharmacokinetic profile of this compound in a murine model is as follows:

-

Animal Model: Male CD-1 or BALB/c mice, 6-8 weeks old.

-

Drug Administration:

-

Intravenous (IV) bolus injection via the tail vein (e.g., 5 mg/kg in a vehicle such as DMSO/saline).

-

Oral gavage (e.g., 20 mg/kg in a suitable vehicle).

-

-

Blood Sampling:

-

Serial blood samples (e.g., 20-30 µL) are collected from the saphenous or submandibular vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

-

Plasma is separated by centrifugation.

-

-

Bioanalysis:

-

Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, volume of distribution, and half-life) are calculated using non-compartmental analysis with software such as WinNonlin.[1]

-

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reactivation of mutant p53. This is achieved through a unique "ON/OFF" switch mechanism that is tightly regulated by cellular zinc homeostasis.

3.1. Mechanism of Action: p53 Reactivation

This compound functions as a zinc ionophore, binding to extracellular zinc, transporting it across the cell membrane, and increasing the intracellular concentration of free zinc. This elevation in intracellular zinc allows for the metal to bind to zinc-deficient p53 mutants, such as p53-R175H, restoring their wild-type conformation and DNA-binding ability.

The reactivation of mutant p53 by this compound is a transient process. The initial surge in intracellular zinc triggers a cellular response aimed at restoring zinc homeostasis. This involves the upregulation of zinc-binding proteins like metallothioneins and zinc transporters that actively reduce intracellular free zinc levels. This feedback loop effectively acts as an "OFF" switch, returning the mutant p53 to its inactive state. However, this transient reactivation is often sufficient to induce a p53-dependent apoptotic program in cancer cells.

Signaling Pathway of this compound-mediated p53 Reactivation

Caption: this compound-mediated reactivation of mutant p53 signaling pathway.

3.2. In Vitro Efficacy

Cell-based assays have demonstrated that this compound can selectively induce cell death in cancer cell lines harboring zinc-deficient p53 mutants.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., TOV-112D, which expresses p53-R175H) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2][3]

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound's activity.

3.3. In Vivo Efficacy

Preclinical studies in animal models of cancer are essential to evaluate the anti-tumor efficacy of this compound.

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 TOV-112D cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and collect tumors for further analysis (e.g., immunohistochemistry for p53 and apoptosis markers).

-

Data Analysis: Compare tumor growth rates and survival between the treatment and control groups.

Mandatory Visualizations

Logical Relationship of this compound's Dual Function

Caption: The dual mechanism of action of this compound leading to apoptosis.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring specific p53 mutations. Its unique mechanism of action, involving the transient reactivation of mutant p53 through zinc chaperoning, offers a novel approach to cancer therapy. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, to identify predictive biomarkers for patient selection, and to optimize its therapeutic potential through further drug development efforts. The experimental protocols provided in this guide serve as a foundation for researchers to build upon in their investigation of this compound and other zinc metallochaperones.

References

An In-depth Technical Guide to the Solubility and Stability Testing of ZMC3

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZMC3, also known as di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), is a promising thiosemicarbazone-based zinc metallochaperone with potential applications in cancer therapy through the reactivation of mutant p53. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful preclinical and clinical development. This guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound, including detailed experimental protocols and data presentation formats. It is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and other structurally related compounds.

Introduction to this compound

This compound is a second-generation thiosemicarbazone that has demonstrated potent and selective anti-tumor activity.[1] Its mechanism of action involves functioning as a zinc metallochaperone, which restores the wild-type conformation and function to zinc-deficient mutant p53 proteins.[2][3] This reactivation of p53 can trigger apoptosis in cancer cells.[4] The chemical structure of this compound is presented below:

Chemical Structure of this compound (di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone)

-

IUPAC Name: 1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea[5]

-

Molecular Formula: C₁₉H₂₃N₅S[5]

-

Molecular Weight: 353.49 g/mol [5]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Based on available information and the physicochemical properties of similar thiosemicarbazone compounds, this compound is characterized by poor aqueous solubility.

Predicted Physicochemical Properties Influencing Solubility

While experimental data is limited, computational models can predict key physicochemical parameters that influence solubility.

| Property | Predicted Value | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | High | Indicates high lipophilicity and likely poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | Moderate | Suggests some potential for interaction with polar solvents, but the overall lipophilicity may dominate. |

| Hydrogen Bond Donors | 1 | Limited capacity to form hydrogen bonds with water. |

| Hydrogen Bond Acceptors | 5 | Moderate capacity to accept hydrogen bonds. |

Experimental Solubility Data

Specific quantitative solubility data for this compound is not extensively published. However, qualitative descriptions indicate that it is insoluble in water and soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] The following table summarizes the expected solubility profile.

| Solvent | Expected Solubility |

| Water | Insoluble |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Poorly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble (~5 mg/mL)[6] |

| Ethanol | Sparingly Soluble |

| Methanol | Sparingly Soluble |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, the following experimental protocols are recommended.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound that is initially dissolved in an organic solvent.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of ≤1%.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle agitation.

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile of this compound

Assessing the stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the hydrazone bond. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the hydrazone bond. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the thiocarbonyl group and other susceptible moieties. |

| Thermal Degradation | Solid-state at 80°C for 7 days | General thermal decomposition. |

| Photostability | Exposure to ICH-compliant light source (UV and visible) | Photolytic degradation, potential for isomerization. |

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug substance.

| Storage Condition | Time Points |

| 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| 5°C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| -20°C | 0, 12, 24, 36 months |

Experimental Protocols for Stability Assessment

A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.

Stability-Indicating HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) should be optimized to achieve good separation between this compound and its degradation products.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

This compound Signaling Pathway in Mutant p53 Reactivation

This compound's mechanism of action involves a dual process to reactivate mutant p53.

-

Zinc Chaperoning: this compound acts as a zinc ionophore, increasing the intracellular concentration of zinc. This facilitates the proper folding of zinc-deficient mutant p53, restoring its wild-type conformation.[2][7]

-

ROS Induction: this compound can also induce the production of reactive oxygen species (ROS). This leads to the activation of stress response pathways that result in post-translational modifications of the refolded p53, enhancing its transcriptional activity and promoting apoptosis.[4]

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a therapeutic agent. This guide provides a framework for conducting these essential studies, from initial screening assays to comprehensive stability programs. The detailed protocols and methodologies outlined herein will enable researchers to generate the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of this compound. Further research to generate specific quantitative solubility and stability data for this compound is highly encouraged.

References

- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc Metallochaperones as Mutant p53 Reactivators: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinatorial therapy of Zinc metallochaperones with mutant p53 reactivation and diminished copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone | C19H23N5S | CID 57380301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biomol.com [biomol.com]

- 7. Zinc shapes the folding landscape of p53 and establishes a pathway for reactivating structurally diverse cancer mutants - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of ZMC3: A Technical Guide for Researchers

For Immediate Release

New Brunswick, NJ – This technical guide provides an in-depth analysis of the molecular targets of ZMC3 (NSC328784), a promising thiosemicarbazone with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, molecular biology, and pharmacology.

This compound has been identified as a zinc metallochaperone that plays a crucial role in the reactivation of mutant tumor suppressor protein p53, a key protein often dysregulated in human cancers. This guide will detail the mechanism of action, present quantitative data on its binding affinity, and provide comprehensive experimental protocols for the validation of its molecular targets.

Primary Molecular Target: Mutant p53

The principal molecular target of this compound is the structurally aberrant, zinc-deficient mutant p53 protein, with particular efficacy demonstrated for the p53-R175H mutant.[1] this compound functions as a zinc ionophore, facilitating the influx of zinc into cancer cells. This elevation of intracellular zinc levels allows for the refolding of the mutant p53 into a wild-type-like conformation, thereby restoring its tumor-suppressive functions.

This reactivation of mutant p53 is a critical event, as it can re-engage downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Binding Affinity

This compound exhibits a specific binding affinity for zinc, a property essential for its function as a metallochaperone. The dissociation constant (Kd) for the this compound-Zn²⁺ complex has been determined, providing a quantitative measure of this interaction.

| Compound | Parameter | Value |

| This compound (NSC328784) | Zn²⁺ Dissociation Constant (Kd) | 81 nM |

This affinity allows this compound to effectively compete for and transport zinc ions into the cellular environment, where it can be donated to zinc-deficient proteins like mutant p53.

Mechanism of Action: A Dual Approach

The therapeutic effect of this compound is not solely dependent on the restoration of p53's structure. Its mechanism of action is twofold:

-

Zinc Chaperoning and p53 Refolding: As a zinc ionophore, this compound increases intracellular zinc concentrations, enabling the proper folding of zinc-deficient mutant p53. This restores the protein's ability to bind to its target DNA sequences.

-

Induction of Reactive Oxygen Species (ROS): this compound also induces an increase in cellular reactive oxygen species (ROS). This elevation in ROS leads to post-translational modifications of the newly refolded p53, which further enhances its transcriptional activity and promotes a p53-mediated apoptotic program in cancer cells.

Signaling Pathway of this compound-mediated Mutant p53 Reactivation

Experimental Protocols for Target Validation

The following section provides detailed methodologies for key experiments utilized in the characterization and validation of this compound's molecular targets.

Immunofluorescence Staining for p53 Conformation

This protocol is designed to visualize the conformational change of mutant p53 to a wild-type-like state upon treatment with this compound.

Materials:

-

Cancer cell line expressing mutant p53 (e.g., TOV-112D, SK-BR-3)

-

This compound (NSC328784)

-

Sterile glass coverslips

-

24-well plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies:

-

Mouse anti-p53 (PAb1620) - specific for wild-type conformation

-

Mouse anti-p53 (PAb240) - specific for mutant conformation

-

-

Fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that allows for 50-70% confluency on the day of staining. Allow cells to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6-24 hours).

-